

[Leu15]-Gastrin I (human): A Technical Guide to its Biological Function

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Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

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Abstract

[Leu15]-Gastrin I (human) is a synthetic analog of the peptide hormone Gastrin I. Characterized by the substitution of methionine at position 15 with a more stable leucine residue, this modification prevents oxidation while retaining full biological activity. [Leu15]-Gastrin I is a potent agonist of the cholecystokinin B receptor (CCKBR) and a critical tool in gastrointestinal research. This document provides an in-depth overview of its biological functions, signaling pathways, and the experimental protocols used for its characterization.

Introduction to [Leu15]-Gastrin I (human)

Gastrin I is a peptide hormone that plays a pivotal role in regulating gastric acid secretion and promoting the growth of the gastrointestinal epithelium.^{[1][2]} The human form, Gastrin-17, is susceptible to oxidation at its methionine residue, leading to a loss of biological activity.^{[2][3]} The synthetic analog, [Leu15]-Gastrin I, overcomes this limitation by replacing methionine with leucine, offering enhanced stability in aqueous solutions for experimental use.^{[2][3]} This analog exhibits the full biological activity of the native hormone, making it an invaluable reagent for studying gastrin-mediated physiological and pathological processes.^{[2][3]}

Amino Acid Sequence: Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH₂^[4]

The Cholecystokinin B Receptor (CCKBR): The Primary Target

[Leu15]-Gastrin I exerts its biological effects primarily through the Cholecystokinin B Receptor (CCKBR), also known as the Gastrin receptor.[2][5][6] The CCKBR is a G-protein coupled receptor (GPCR) found predominantly in the stomach and the central nervous system.[7] It binds both gastrin and cholecystokinin (CCK) with high affinity.[7] The overexpression of CCKBR is implicated in the pathology of certain malignancies, including gastric and colorectal adenocarcinomas, making it a target of interest in oncology research.[5][7]

Core Biological Functions

The biological activities of [Leu15]-Gastrin I mirror those of endogenous gastrin, primarily impacting the gastrointestinal system.

Stimulation of Gastric Acid Secretion

A primary function of gastrin is the potent stimulation of hydrochloric acid (HCl) secretion from parietal cells in the gastric mucosa.[1][2] This occurs through two main pathways:

- Direct Pathway: Gastrin directly binds to CCKBRs on parietal cells, stimulating them to secrete H⁺. [8]
- Indirect Pathway: Gastrin stimulates enterochromaffin-like (ECL) cells, also via CCKBR, to release histamine.[8] Histamine then acts in a paracrine manner on H₂ receptors on nearby parietal cells, leading to robust acid secretion.[8]

Trophic and Proliferative Effects

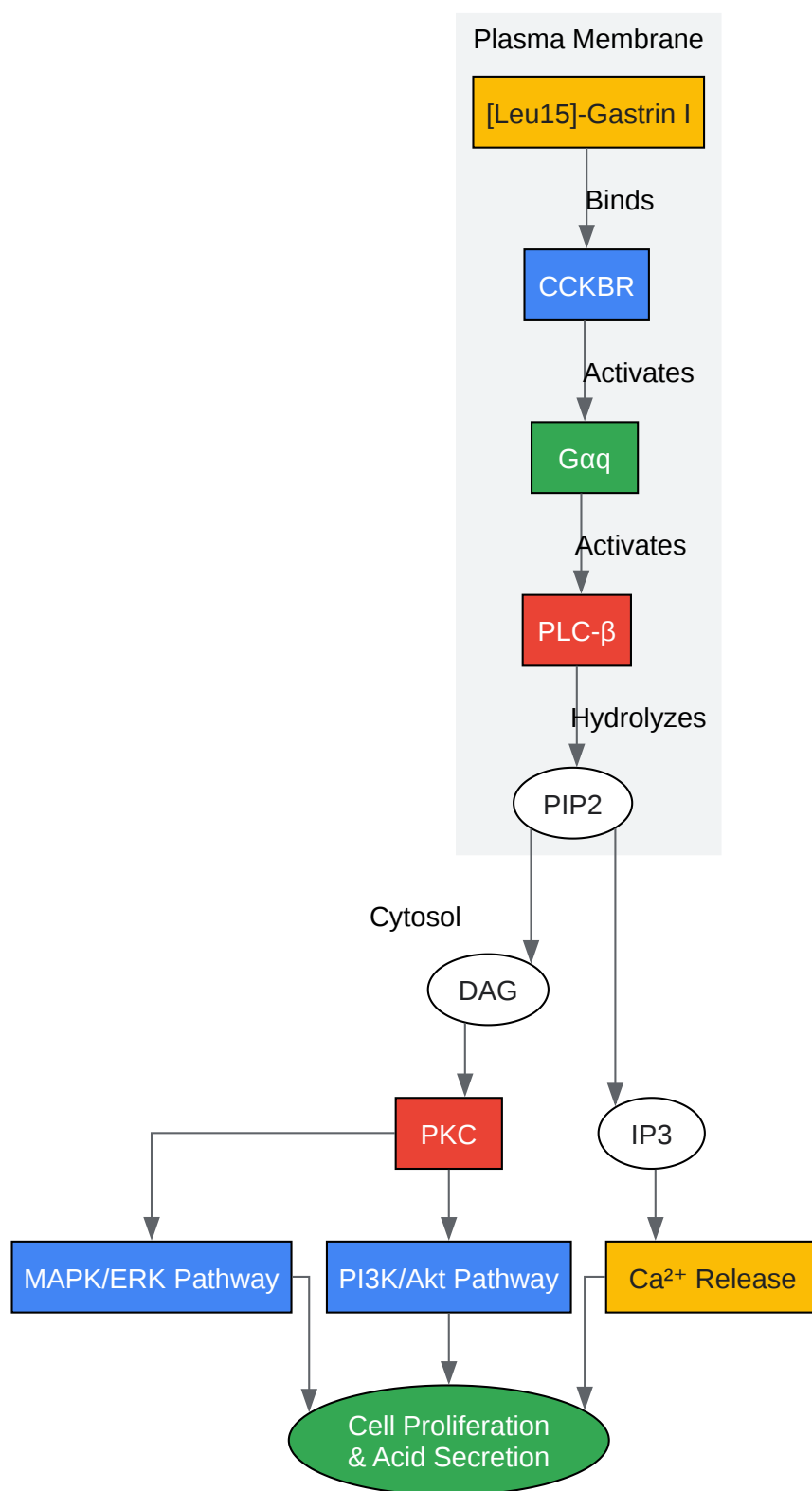
[Leu15]-Gastrin I is a trophic factor for the gastrointestinal epithelium, stimulating cell growth, proliferation, and differentiation.[1][5] This is particularly evident in the gastric mucosa, where it promotes the maturation of parietal cells and the proliferation of ECL cells.[8] This proliferative effect is also leveraged in cell culture, where [Leu15]-Gastrin I is used as a medium supplement to establish and grow enteroid and crypt cultures.[2][4] In pathological contexts, the gastrin/CCKBR axis can drive the proliferation of cancer cells, particularly in gastric cancer.[5]

Regulation of Gastrointestinal Motility and Secretion

Beyond acid secretion, gastrin influences other digestive processes. It has been shown to increase the mobility of the antral muscle and promote stomach contractions.^[9] Additionally, it can induce pancreatic secretions and gallbladder emptying, although cholecystokinin is the more potent regulator of these functions.^[9]

Signaling Pathways

Activation of the CCKBR by [Leu15]-Gastrin I initiates a cascade of intracellular signaling events. As a Gq-coupled receptor, its activation leads to the stimulation of Phospholipase C- β (PLC- β). PLC- β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This signaling cascade can further activate downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for mediating the proliferative effects of gastrin.



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Caption: CCKBR signaling cascade initiated by [Leu15]-Gastrin I.

Quantitative Data Summary

The interaction of [Leu15]-Gastrin I and related analogs with the CCKBR has been quantified in various experimental systems. The following tables summarize key findings.

Ligand	Assay System	Parameter	Value	Reference
[Leu15]G17	DLD-1 cell membranes (Competition with [3H]G17-Gly)	IC50 (High Affinity)	6.0×10^{-8} M	[9]
[Leu15]G17	DLD-1 cell membranes (Competition with [3H]G17-Gly)	IC50 (Low Affinity)	6.9×10^{-6} M	[9]
Gastrin Analog (DG2)	HEK293-CCK2R cells (Displacement of 125I-[Leu15]gastrin)	IC50	5.04 ± 0.29 nM	[10]
Gastrin	Human Intestinal Epithelial Cells	Effective Concentration	10^{-9} to 10^{-5} M	[11]
Gastrin I	In vivo (Rat) - Pepsinogen and Acid Secretion	Effective Dose (IV)	1.5 - 45 nmol/kg	[1]

Table 1: Receptor Binding and Potency of [Leu15]-Gastrin I and related analogs.

Experimental Protocols

Characterizing the biological function of [Leu15]-Gastrin I involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for CCKBR

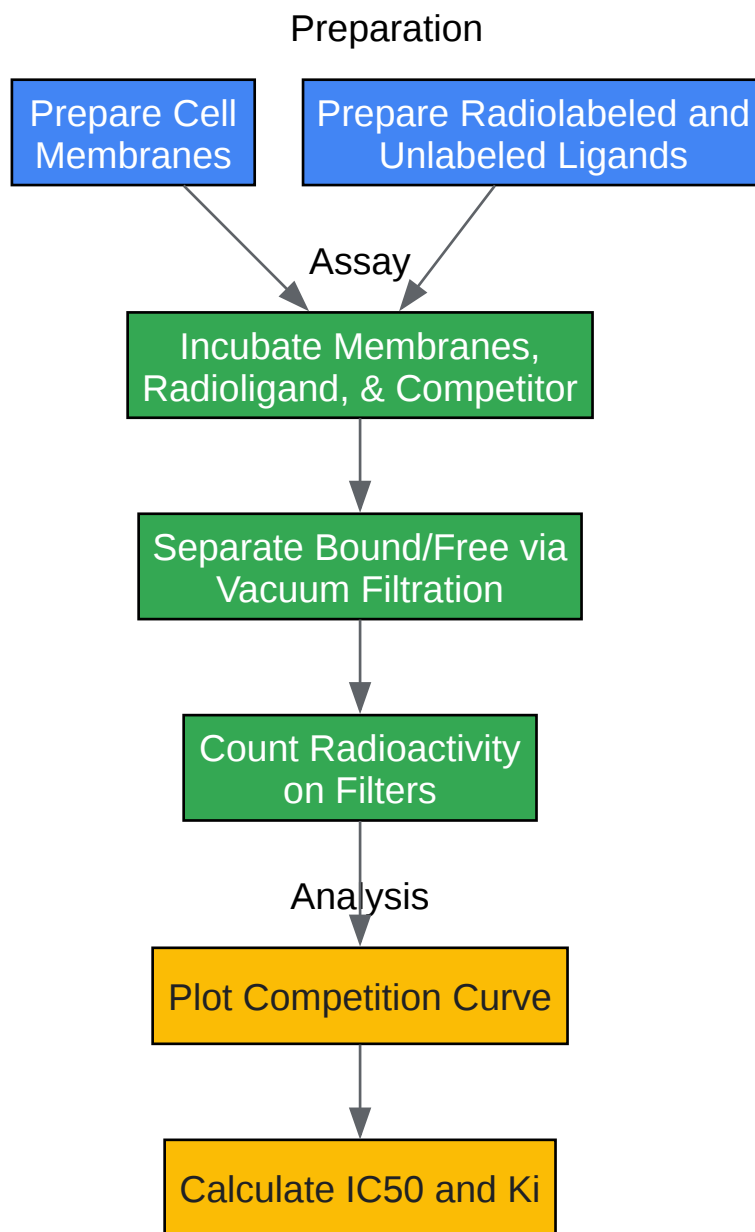
This assay quantifies the affinity of [Leu15]-Gastrin I for its receptor.

Objective: To determine the dissociation constant (K_d) or inhibitory constant (K_i) of [Leu15]-Gastrin I for the CCKBR.

Methodology:

- Membrane Preparation:
 - Culture cells expressing CCKBR (e.g., HEK293-CCKBR) or homogenize tissue known to express the receptor (e.g., canine fundic mucosa).
 - Lyse cells in a cold hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA) containing protease inhibitors.
 - Homogenize the lysate and centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
 - Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the crude membrane fraction.
 - Wash the pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
- Binding Reaction:
 - In a 96-well plate, combine the membrane preparation (e.g., 50-100 μ g protein), a constant concentration of radiolabeled ligand (e.g., 125 I-[Leu15]-Gastrin I), and varying concentrations of unlabeled competitor ([Leu15]-Gastrin I).
 - Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Separation and Counting:
 - Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.
 - Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

- Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Plot the percentage of specific binding against the log concentration of the unlabeled competitor to generate a competition curve.
 - Calculate the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).
 - Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of radioligand and K_d is its dissociation constant.



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Caption: Workflow for a CCKBR radioligand binding assay.

In Vitro Cell Proliferation Assay (BrdU Incorporation)

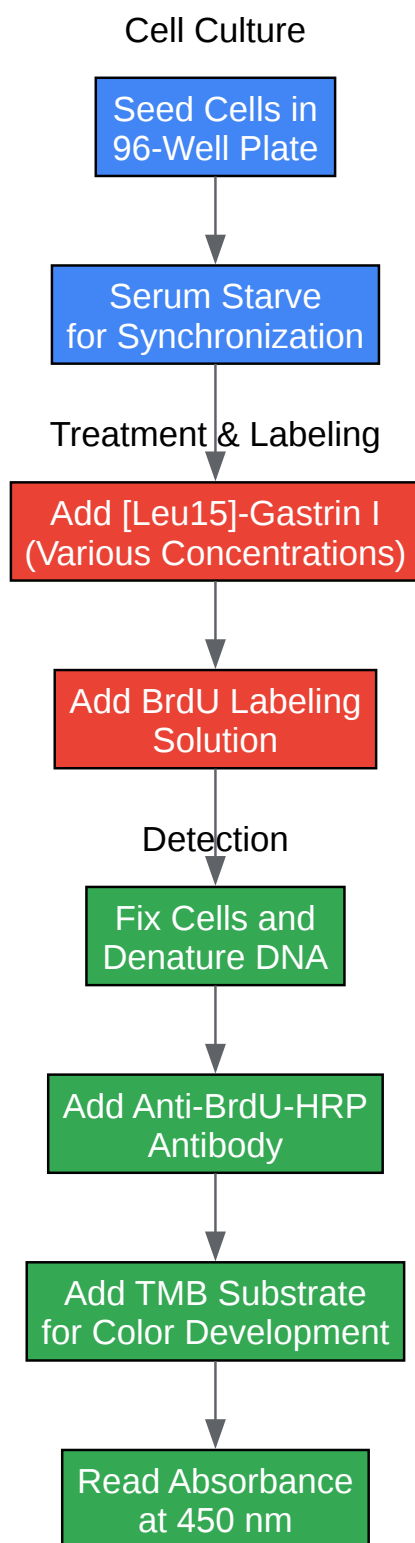
This assay measures the mitogenic effect of [Leu15]-Gastrin I on cell lines.

Objective: To quantify the increase in DNA synthesis in response to [Leu15]-Gastrin I stimulation.

Methodology:

- Cell Culture:
 - Seed cells (e.g., AGS gastric adenocarcinoma cells) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
 - Allow cells to adhere and grow for 24 hours.
 - Synchronize cells by serum starvation for 12-24 hours.
- Stimulation and Labeling:
 - Treat cells with various concentrations of [Leu15]-Gastrin I in serum-free media. Include positive (e.g., 10% FBS) and negative (serum-free media) controls.
 - Incubate for a desired period (e.g., 24-48 hours).
 - Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for an additional 2-4 hours to allow incorporation into newly synthesized DNA.
- Detection:
 - Remove the labeling medium and fix the cells (e.g., with a methanol-based fixing solution).
 - Denature the DNA using an acidic solution (e.g., 2M HCl) to expose the incorporated BrdU.
 - Add a specific anti-BrdU primary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
 - Incubate for 1 hour at room temperature.
 - Wash the wells to remove unbound antibody.
 - Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
- Data Analysis:

- Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
- Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- The absorbance is directly proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.



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Caption: Workflow for an in vitro BrdU cell proliferation assay.

Conclusion

[Leu15]-Gastrin I (human) is a stabilized, fully active analog of Gastrin I that serves as an essential tool for investigating the physiology and pathophysiology of the gastrointestinal tract. Its specific and high-affinity interaction with the CCKBR allows for detailed study of gastric acid secretion, epithelial cell proliferation, and the signaling pathways that govern these processes. The quantitative data and established experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to explore the multifaceted roles of the gastrin system in health and disease.

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